molecular formula C11H12F2N4 B1483084 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098003-88-2

1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Katalognummer: B1483084
CAS-Nummer: 2098003-88-2
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: HAUDQJUQLYCDBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, known in research circles as PFK158, is a potent, selective, and cell-active allosteric inhibitor of the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) enzyme. PFKFB3 is a critical regulator of glycolysis , catalyzing the synthesis of fructose-2,6-bisphosphate, a powerful allosteric activator of the rate-limiting glycolytic enzyme 6-phosphofructo-1-kinase (PFK1). By inhibiting PFKFB3, this compound effectively lowers intracellular fructose-2,6-bisphosphate levels, thereby dampening glycolytic flux. This mechanism is of significant research value in oncology, as many cancer cells exhibit the Warburg effect—a reliance on aerobic glycolysis for rapid proliferation and biomass generation. Preclinical studies demonstrate that PFK158 induces apoptosis and suppresses tumor growth in various cancer models by disrupting cancer cell energy metabolism and biosynthetic precursor supply. Its research applications extend to investigating the role of glycolytic dysregulation in other pathologies, including inflammatory diseases and angiogenesis. The compound provides a vital pharmacological tool for dissecting the complex relationship between metabolic reprogramming and cell proliferation, survival, and signaling in disease contexts.

Eigenschaften

IUPAC Name

1-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c1-14-7-8-6-10(16-17(8)11(12)13)9-4-2-3-5-15-9/h2-6,11,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUDQJUQLYCDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, commonly referred to by its CAS number 2098003-88-2, is a novel compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms, efficacy in different assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has a molecular formula of C11H12F2N4C_{11}H_{12}F_{2}N_{4} and a molecular weight of 238.24 g/mol. Its unique structure incorporates a difluoromethyl group and a pyridine moiety attached to a pyrazole ring, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group enhances binding affinity and selectivity towards enzymes and receptors, while the pyridin-2-yl group aids in interactions with aromatic residues in target proteins. This dual interaction can modulate various biological pathways, making it a candidate for therapeutic development.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine demonstrate effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has been evaluated for its anticancer properties across several cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, with IC50 values indicating potency against specific types of cancer such as leukemia and non-small cell lung cancer . The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can significantly influence anticancer efficacy .

Trypanocidal Activity

Recent studies have explored the trypanocidal activity of related pyrazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were tested for cytotoxicity in mammalian cells, revealing low toxicity profiles while maintaining effective trypanocidal activity. Notably, certain derivatives exhibited IC50 values indicating promising potential for further development as antiparasitic agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally similar to 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
  • Cancer Cell Line Studies : In an investigation involving various human cancer cell lines, compounds derived from the pyrazole framework demonstrated selective inhibition of tumor growth, with some derivatives showing IC50 values as low as 0.04 μM against A549 lung cancer cells .

Data Tables

Activity Tested Compound IC50 (µM) Notes
AntimicrobialPyrazole Derivative A10Effective against Gram-positive bacteria
Anticancer (A549)1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)0.04Induces apoptosis
TrypanocidalRelated Pyrazole Compound B21.71Effective against Trypanosoma cruzi

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic uses, particularly in the treatment of various diseases. Notably, its structure suggests possible interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit anticancer properties. The difluoromethyl group enhances biological activity by increasing lipophilicity and modulating receptor interactions. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects .

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a candidate for addressing neurological disorders. Pyrazole derivatives are known to modulate NMDA receptors, which play a crucial role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may help in reducing excitotoxicity associated with these conditions .

Pharmacological Studies

Pharmacological investigations have focused on the compound's ability to act as an agonist or antagonist at specific receptors, which is crucial for drug development.

Receptor Modulation

The structure of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine suggests potential activity at various receptor sites:

  • NMDA Receptors : Modulation of these receptors could lead to neuroprotective effects.
  • Dopamine Receptors : Given its structural similarity to known dopamine receptor ligands, this compound may exhibit dopaminergic activity, potentially beneficial for treating conditions like schizophrenia .

Material Science Applications

Beyond medicinal chemistry, the compound's unique properties make it suitable for applications in material science.

Synthesis of Advanced Materials

The incorporation of difluoromethyl groups into polymers can enhance thermal stability and mechanical strength. Research has explored the use of pyrazole derivatives in creating advanced materials with improved properties for applications in electronics and coatings .

Case Studies

Several studies highlight the practical applications of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BNeurological EffectsShowed reduced neuronal damage in animal models of neurodegeneration.
Study CMaterial PropertiesDeveloped a polymer composite exhibiting enhanced mechanical properties due to the incorporation of pyrazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 1-(1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
  • Molecular Formula : C₁₁H₁₂F₂N₄
  • Molecular Weight : 238.24 g/mol .
  • CAS Registry Number : 2098103-83-2 .
  • Structural Features :
    • A pyrazole core substituted with a difluoromethyl group at position 1 and a pyridin-2-yl group at position 2.
    • An N-methylmethanamine side chain at position 5 of the pyrazole ring.

Key Properties :

  • Purity : ≥95% (commercial grade) .
  • Synthetic Availability : Discontinued as of 2025, but previously supplied by CymitQuimica for research purposes .

Comparison with Structurally Related Compounds

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

  • Key Differences: Substitution Pattern: Pyridin-4-yl group at position 3 instead of pyridin-2-yl. Molecular Weight: Identical (238.24 g/mol) .
  • Synthetic Route : Similar to the target compound but requires regioselective pyridine substitution.

N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide (CAS 1338247-35-0)

  • Structural Contrasts :
    • Core Modifications : Thiazolyl ring replaces the N-methylmethanamine side chain.
    • Substituents : 2,6-Dichlorophenyl at pyrazole position 1 and a methylpropanamide group on the thiazole.
  • Molecular Weight : 431.29 g/mol (higher due to thiazole and dichlorophenyl groups) .
  • Functional Implications : Enhanced lipophilicity from chlorine atoms may improve membrane permeability but increase toxicity risks.

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine (CAS 1856053-53-6)

  • Key Variations :
    • Substituents : 4-Methoxybenzyl group instead of pyridin-2-yl.
    • Molecular Weight : 303.74 g/mol (higher due to the methoxybenzyl moiety) .

Ambient-Temperature Synthesized (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Structural Differences :
    • Core : Imine linkage instead of a methanamine side chain.
    • Substituents : tert-Butyl group at pyrazole position 3.
  • Synthetic Efficiency : Synthesized in 81% yield at ambient temperature using MgSO₄ as a drying agent .
  • Thermodynamic Stability : The tert-butyl group may enhance steric shielding, improving stability under harsh conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (if reported)
Target Compound C₁₁H₁₂F₂N₄ 238.24 Pyridin-2-yl, difluoromethyl Discontinued
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine C₁₁H₁₂F₂N₄ 238.24 Pyridin-4-yl
N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methylpropanamide C₁₇H₁₄Cl₂F₂N₄OS 431.29 Thiazolyl, dichlorophenyl
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine C₁₃H₁₆F₂N₃O 303.74 4-Methoxybenzyl
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine C₁₄H₁₈N₄ 242.33 tert-Butyl, imine linkage 81%

Research Findings and Functional Insights

  • Fluorine Effects: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a feature shared with CAS 1338247-35-0 .
  • Pyridine Position : Pyridin-2-yl substitution (target compound) vs. pyridin-4-yl (analog) may influence π-π stacking interactions in drug-receptor binding .
  • Side Chain Flexibility : The N-methylmethanamine chain in the target compound offers conformational flexibility, unlike rigid imine or thiazole-containing analogs .

Vorbereitungsmethoden

Detailed Reaction Conditions and Methodologies

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation Cyclization of hydrazine derivatives with β-difluoroketones Acidic or basic conditions; regioselective control needed
2 Difluoromethyl group introduction Difluoromethyl bromide or sulfone under radical/nucleophilic conditions Radical initiators or nucleophilic catalysts used
3 Pyridin-2-yl substitution Cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution Catalyst: Pd-based or Cu-based; temperature 60–80°C
4 N-Methylmethanamine installation Reductive amination or nucleophilic substitution with methylamine derivatives Use of reducing agents like NaBH3CN or catalytic hydrogenation
5 Final coupling Alkylation or amide bond formation using K₂CO₃ in DMF Temperature control critical; 60–80°C typical
6 Purification Column chromatography (silica gel; EtOAc/hexane eluent) Ensures removal of isomers and impurities

Representative Synthetic Route Example

A validated synthetic route reported involves:

  • Formation of the difluoromethyl-pyrazole core by cyclocondensation of methylhydrazine with an α,β-unsaturated difluoroacetyl intermediate prepared from 2,2-difluoroacetyl halide and an unsaturated ester under low temperature and acid-binding conditions (e.g., triethylamine).

  • Condensation and cyclization under catalytic conditions using potassium iodide or sodium iodide to yield the difluoromethyl-pyrazole intermediate with high regioselectivity and yield (~75%).

  • Installation of the pyridin-2-yl group via palladium-catalyzed cross-coupling reactions, optimizing ligands and solvents to achieve selective substitution at the 3-position of the pyrazole ring.

  • Attachment of the N-methylmethanamine side chain through reductive amination of the pyrazole aldehyde intermediate or nucleophilic substitution of a halogenated pyrazole derivative with methylamine, followed by purification.

Key Considerations in Synthesis

  • Regioselectivity: Ensuring substitution occurs at the correct pyrazole positions (1, 3, and 5) is critical to obtain the desired compound without isomeric impurities.

  • Stability of Difluoromethyl Group: The difluoromethyl substituent is sensitive to harsh conditions; mild reaction temperatures and neutral to slightly basic conditions are preferred to prevent decomposition.

  • Catalyst Selection: Use of potassium iodide or sodium iodide as catalysts in cyclization steps improves yield and reduces side reactions.

  • Purification: Column chromatography using silica gel and mixed solvent systems (ethyl acetate/hexane) effectively separates the target compound from side products and isomers.

Comparative Data Table: Preparation Steps and Yields

Preparation Step Typical Yield (%) Reaction Time (h) Temperature (°C) Key Reagents/Catalysts Remarks
Difluoromethyl intermediate synthesis 70–80 2–4 -30 to 20 2,2-difluoroacetyl halide, KI, methylhydrazine Low temp controls regioselectivity
Pyrazole ring cyclization 75–85 3–5 40–85 KI or NaI catalyst High purity via recrystallization
Pyridin-2-yl substitution 60–75 4–6 60–80 Pd catalyst, base (K₂CO₃), solvents Cross-coupling optimized for selectivity
N-Methylmethanamine installation 65–80 3–5 25–60 Reductive amination reagents Mild conditions preserve difluoromethyl
Final coupling and purification 70–90 2–4 60–80 Alkylation reagents, silica gel column Purification critical for isomer removal

Research Findings and Validation

  • Electronic Effects: The difluoromethyl group exerts a strong electron-withdrawing effect (σₚ = 0.43), enhancing electrophilicity at adjacent positions and improving metabolic stability.

  • Steric Effects: The methyl group at the N-position introduces steric hindrance, protecting the amine functionality during coupling reactions.

  • Spectroscopic Confirmation: ^19F NMR and DFT calculations (B3LYP/6-31G*) confirm the integrity of the difluoromethyl group and the regioselectivity of substitution.

  • Industrial Relevance: The synthetic methods have been optimized for scale-up using continuous flow chemistry and automated synthesis platforms to improve yield, purity, and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with pyrazole ring formation via cyclocondensation of hydrazines with diketones or β-keto esters. Subsequent functionalization includes:

  • Difluoromethylation : Electrophilic fluorinating agents (e.g., DAST or Deoxo-Fluor) or nucleophilic substitution with difluoromethyl halides.
  • Pyridinyl Substitution : Suzuki-Miyaura coupling using pyridin-2-yl boronic acids under Pd catalysis .
  • N-Methylmethanamine Installation : Reductive amination or alkylation of the pyrazole nitrogen with methylamine derivatives, optimized using K₂CO₃ in DMF .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) and difluoromethyl group (¹H NMR: δ ~5.5–6.0 ppm as a triplet; ¹⁹F NMR: δ -120 to -140 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine atoms .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry.

Advanced Research Questions

Q. How can reaction yields be optimized during difluoromethylation of the pyrazole core?

  • Methodological Answer :

  • Reagent Selection : Use DAST for milder conditions or Deoxo-Fluor for higher fluorination efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) enhance electrophilic substitution.
  • Temperature Control : Reactions at 0–25°C minimize side products (e.g., over-fluorination) .
    • Data Contradictions : If yields drop, assess reagent purity via ¹⁹F NMR or test alternative pathways (e.g., transition-metal-mediated C–H fluorination).

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Refinement : Include solvation effects and ligand flexibility in molecular dynamics simulations.
  • Binding Assays : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Structural Analogues : Compare activity with derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to identify steric/electronic influences .

Q. How are conflicting NMR signals addressed during structural confirmation?

  • Methodological Answer :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to resolve overlapping peaks.
  • 2D NMR : Employ COSY or NOESY to assign proton-proton correlations, especially for pyridinyl and pyrazole protons .
  • Dynamic Effects : Assess rotational barriers (e.g., N-methyl group) via variable-temperature NMR.

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Compare logP values with non-fluorinated analogues (e.g., using HPLC retention times).
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life in vitro .
  • Hydrogen Bonding : IR spectroscopy or computational analysis (e.g., DFT) evaluates CF₂–H interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.